molecular formula C9H10BrClS B13201333 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

Katalognummer: B13201333
Molekulargewicht: 265.60 g/mol
InChI-Schlüssel: LZUWLUPMRWCBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is an organic compound that features a cyclopropyl group, a bromomethyl group, and a chlorothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene typically involves the reaction of 3-chlorothiophene with a bromomethyl cyclopropane derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The chlorothiophene moiety can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(1-(bromomethyl)cyclopropyl)acetate: A similar compound with a cyclopropyl and bromomethyl group but different functional groups.

    Cyclopropaneacetic acid, 1-(bromomethyl)-, methyl ester: Another related compound with similar structural features.

Uniqueness

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C9H10BrClS

Molekulargewicht

265.60 g/mol

IUPAC-Name

2-[[1-(bromomethyl)cyclopropyl]methyl]-3-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2

InChI-Schlüssel

LZUWLUPMRWCBOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=C(C=CS2)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.